4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene is a chemical compound with the molecular formula C11H8F6O2 and a molecular weight of 286.17 g/mol . This compound is characterized by the presence of trifluoromethoxy and trifluoroethoxy groups attached to a styrene backbone, making it a unique fluorinated aromatic compound.
Vorbereitungsmethoden
The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . The reaction conditions generally include room temperature and stirring for 2-3 hours . Industrial production methods may involve high-pressure hydrolysis and reduction reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethoxy or trifluoroethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorinated groups on biological systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, especially those targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to modulate the activity of specific proteins and enzymes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene can be compared with similar compounds such as:
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound is used as an intermediate for pesticides and has similar fluorinated groups.
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile: This compound is used in the synthesis of advanced materials and has similar chemical properties.
The uniqueness of this compound lies in its styrene backbone, which provides additional reactivity and versatility in chemical synthesis compared to its analogs.
Eigenschaften
Molekularformel |
C11H8F6O2 |
---|---|
Molekulargewicht |
286.17 g/mol |
IUPAC-Name |
1-ethenyl-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene |
InChI |
InChI=1S/C11H8F6O2/c1-2-7-3-5-8(6-4-7)18-10(13,14)9(12)19-11(15,16)17/h2-6,9H,1H2 |
InChI-Schlüssel |
FEKAVJHILKCGSV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)OC(C(OC(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.